5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with:
- A 5-amino group at position 4.
- A mesitylamino-oxoethyl moiety at position 1.
- A 3,4-diethoxyphenethyl carboxamide group at position N.
This structure combines electron-donating (ethoxy) and sterically bulky (mesityl) substituents, which may influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
Molecular Formula |
C26H34N6O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-amino-N-[2-(3,4-diethoxyphenyl)ethyl]-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C26H34N6O4/c1-6-35-20-9-8-19(14-21(20)36-7-2)10-11-28-26(34)24-25(27)32(31-30-24)15-22(33)29-23-17(4)12-16(3)13-18(23)5/h8-9,12-14H,6-7,10-11,15,27H2,1-5H3,(H,28,34)(H,29,33) |
InChI Key |
OYYYEBRNCWDOIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=C(C=C3C)C)C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazines, alkyl halides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield, purity, and cost-effectiveness, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of 1H-1,2,3-triazole derivatives with various amines and carboxylic acid derivatives. The 1,2,3-triazole ring is known for its stability and ability to form hydrogen bonds, which enhances the compound's interaction with biological targets. The structural characteristics of this compound allow it to act as a versatile building block in medicinal chemistry.
Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit promising anticancer activities. The unique planar structure of the triazole allows for effective intercalation with DNA and modulation of various cellular pathways. Studies have shown that derivatives of 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic factors .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This makes it a candidate for further development as an antibacterial agent .
Antiviral Activity
In addition to its anticancer and antimicrobial properties, research has suggested that this compound may possess antiviral activity. Preliminary studies indicate that it can inhibit viral replication by interfering with viral entry or replication mechanisms within host cells .
Drug Development
The structural versatility of 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide positions it as a valuable scaffold for the design of new therapeutic agents. Its ability to modulate multiple biological targets opens avenues for developing drugs aimed at complex diseases such as cancer and infections caused by resistant pathogens.
Case Studies
Several case studies have been documented where triazole-based compounds have been synthesized and evaluated for their pharmacological properties:
- Case Study 1 : A derivative of this compound was tested in vitro against various cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity.
- Case Study 2 : In antimicrobial assays, the compound exhibited a broad spectrum of activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Mechanism of Action
The mechanism of action for 5-AMINO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions, modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Steric Effects : The target compound’s mesityl group introduces significant steric hindrance compared to smaller substituents like methyl or methoxy in analogs . This may reduce binding affinity to compact active sites but enhance selectivity.
- Electrophilicity : Fluorine in and chlorine in enhance electrophilicity, which could influence reactivity in biological systems.
Biological Activity
5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process combining various chemical reactions such as cyclization and condensation. The compound's structure incorporates a triazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For example:
- Staphylococcus aureus and Escherichia coli are common targets in antibacterial assays.
- The minimum inhibitory concentration (MIC) values for related triazole derivatives often fall within the range of 31.25 to 62.5 µg/mL against these pathogens .
The specific compound may exhibit similar or enhanced activity due to its unique side chains and functional groups.
Antioxidant Activity
The antioxidant potential of triazole compounds is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). These assays measure the ability of compounds to scavenge free radicals and reduce oxidative stress:
- Compounds structurally related to 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated good antioxidant activity in vitro .
Cytotoxicity
Research on triazole derivatives has indicated potential cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer):
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF7 | 15 |
| Triazole B | HCT116 | 20 |
| 5-amino-N-(...) | MCF7/HCT116 | TBD |
The cytotoxicity can be attributed to the disruption of cellular processes through mechanisms such as apoptosis induction or cell cycle arrest .
Case Studies
Several studies have highlighted the biological activities of triazole derivatives:
- Antibacterial Study : In a study evaluating various triazole derivatives, compounds with similar substitutions to 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide showed promising results against both gram-positive and gram-negative bacteria .
- Antioxidant Evaluation : Another research focused on the antioxidant properties of triazoles demonstrated that certain derivatives significantly inhibited lipid peroxidation and scavenged free radicals effectively .
Q & A
Q. What are the recommended synthetic routes for preparing 5-amino-N-(3,4-diethoxyphenethyl)-1-(2-(mesitylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of structurally analogous triazole carboxamides typically involves multi-step reactions, including:
- Condensation reactions to form intermediates (e.g., 3,4-diethoxyphenethylamine with mesityl isocyanate) .
- Azide-alkyne cycloaddition (e.g., Huisgen reaction) to construct the triazole core, followed by functionalization of the carboxamide group .
- Solvent optimization : Ethanol or DMF is often preferred for improved yield, as demonstrated in triazole derivative syntheses .
Key considerations : Use anhydrous conditions for azide handling and monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- Spectroscopic analysis :
- ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy groups at 3,4-positions, mesityl moiety) .
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches .
- Mass spectrometry (HRMS) for molecular formula validation .
- Elemental analysis to verify C, H, N, and O content .
Data cross-check : Compare experimental spectra with computational predictions (e.g., PubChem data for analogous triazoles) .
Advanced Research Questions
Q. What strategies can mitigate the low aqueous solubility of this compound in biological assays?
Low solubility is a common limitation in triazole carboxamides. Methodological approaches include:
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) to the mesitylamino or ethoxyphenethyl moieties .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility while enhancing solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy.
Q. How should researchers resolve contradictory bioactivity data across different experimental models?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Assay conditions : Variations in pH, ionic strength, or reducing agents can alter triazole reactivity. Standardize protocols as in antimicrobial testing (e.g., disk diffusion at 1000 ppm in DMF) .
- Metabolic instability : Perform microsomal stability assays to assess compound degradation in liver S9 fractions.
- Off-target effects : Use kinase profiling panels or CRISPR-Cas9 knockouts to identify non-specific interactions .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Kinetic assays : Measure enzyme inhibition constants (Ki) under varying substrate concentrations .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify differentially expressed pathways.
Statistical rigor : Apply Design of Experiments (DoE) to optimize variables (e.g., concentration, incubation time) and reduce replicates .
Data Contradiction and Validation
Q. How to address inconsistencies between computational predictions and experimental bioactivity?
- Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model triazole-protein interactions .
- Validate in silico models with alanine scanning mutagenesis to confirm critical binding residues.
- Cross-reference PubChem bioactivity data for analogous compounds to identify trends .
Q. What validation steps ensure reproducibility in synthetic yields?
- Batch-to-batch analysis : Compare yields across ≥3 independent syntheses.
- Purification consistency : Use standardized flash chromatography gradients or recrystallization solvents .
- Quality control : Implement LC-MS for each batch to detect impurities (e.g., unreacted intermediates).
Future Research Directions
Q. What structural modifications could enhance target selectivity?
- Fragment-based drug design : Replace the mesityl group with bicyclic heteroaromatics to improve steric complementarity .
- Isosteric replacements : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen bonding .
Q. How can researchers explore synergistic effects with existing therapeutics?
- Combination screens : Test the compound alongside FDA-approved drugs in high-throughput assays (e.g., Checkerboard synergy assays) .
- Pharmacodynamic modeling : Use PK/PD models to predict dose-response relationships in co-treatment regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
